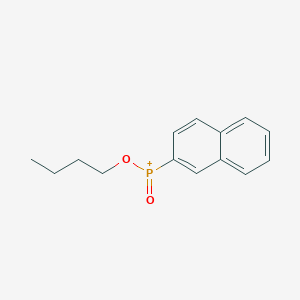
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenediamine core with methyl and acridinyl substituents, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The methylation and acridinylation processes are carried out under controlled conditions to ensure the correct substitution pattern. Common reagents used in these reactions include methyl iodide for methylation and acridine derivatives for acridinylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The acridinyl group is known for its ability to intercalate into DNA, disrupting the replication and transcription processes, which can result in cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the acridinyl group, resulting in different chemical and biological properties.
2,4-Diaminotoluene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is unique due to the presence of both methyl and acridinyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
655238-72-5 |
|---|---|
Molekularformel |
C21H19N3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-methyl-3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H19N3/c1-13-10-15(22)12-16(11-13)23-21-17-7-3-4-9-19(17)24-20-14(2)6-5-8-18(20)21/h3-12H,22H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
JHXALMVZYNMYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC(=CC(=C4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


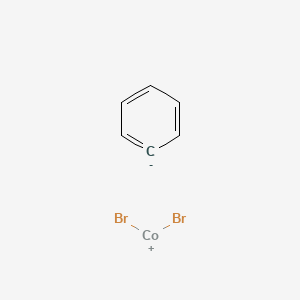
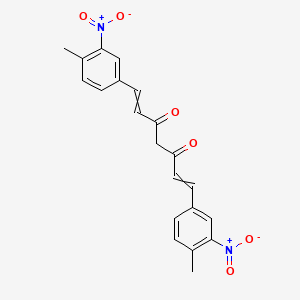
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

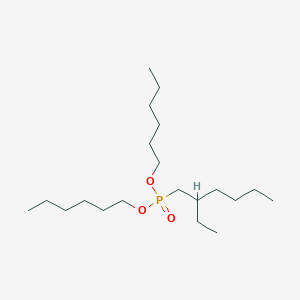
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
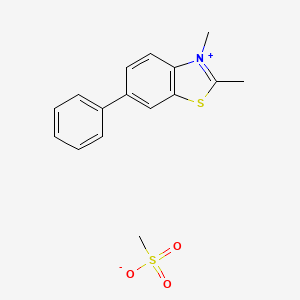
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
